1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea acts as a potent antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. [] As an antagonist, it binds to the receptor but does not activate it, preventing the natural ligand, GnRH, from binding and triggering downstream signaling cascades. [] This inhibition results in a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, effectively suppressing the reproductive hormonal axis. []
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea, under the development code TAK-385, has been researched for its potential as an orally active GnRH antagonist. [] Preclinical studies in cynomolgus monkeys showed that TAK-385 effectively suppressed plasma luteinizing hormone levels for over 24 hours after oral administration. [] This suggests potential applications in conditions where GnRH receptor antagonism is desired, such as:
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7